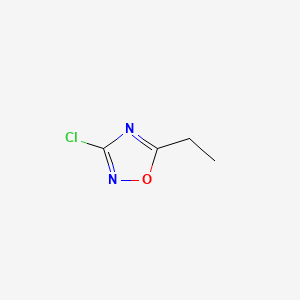![molecular formula C9H12N4OS B597465 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- CAS No. 1289139-29-2](/img/structure/B597465.png)
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- is a compound with potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for compound '7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-' involves the synthesis of the pyrazolo[4,3-d]pyrimidine ring system followed by the introduction of the isopropyl and methylthio substituents.
Starting Materials
2,4-dichloropyrimidine, hydrazine hydrate, ethyl acetoacetate, isopropylamine, methylthiol, sodium methoxide, acetic acid, sodium bicarbonate, ethanol
Reaction
Step 1: Synthesis of pyrazolo[4,3-d]pyrimidine ring system by reacting 2,4-dichloropyrimidine with hydrazine hydrate in ethanol to obtain 2,4-diaminopyrimidine intermediate., Step 2: Cyclization of 2,4-diaminopyrimidine intermediate with ethyl acetoacetate in acetic acid to form 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate., Step 3: Introduction of isopropyl substituent by reacting 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate with isopropylamine in ethanol., Step 4: Introduction of methylthio substituent by reacting 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate with methylthiol and sodium methoxide in ethanol., Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the final product by filtration and washing with water.
Mécanisme D'action
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- involves the inhibition of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cancer cell proliferation. By inhibiting these enzymes, the compound can slow down or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- in lab experiments is its specificity for CDKs and HDACs, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
For research on 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- include further studies on its mechanism of action and potential applications in cancer treatment. Other potential applications include its use as a tool compound for studying CDKs and HDACs, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.
Propriétés
IUPAC Name |
5-methylsulfanyl-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-4(2)5-6-7(13-12-5)8(14)11-9(10-6)15-3/h4H,1-3H3,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWAECBRMSCZCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
